6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-ethyl-2-propan-2-yl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-4-7-5-8-10(14)12-9(6(2)3)13-11(8)15-7/h5-6H,4H2,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCZOMDZOZVLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
DMF outperforms acetonitrile and THF due to its high polarity, which stabilizes ionic intermediates during alkylation.
Base Screening
K₂CO₃ provides superior deprotonation compared to Na₂CO₃ or triethylamine, minimizing O-alkylation side products.
Chemical Reactions Analysis
Functionalization at the 3-Position
Alkylation and arylations at the 3-position are critical for introducing substituents like isopropyl groups:
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Alkylation : Reacting the parent thieno[2,3-d]pyrimidin-4(3H)-one with isopropyl bromide in DMF using K₂CO₃/TBAB (tetrabutylammonium bromide) at 80°C for 12 hr .
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Selectivity : The N3 position is preferentially alkylated due to its higher nucleophilicity compared to the carbonyl oxygen .
Example Protocol :
text6-Ethyl-3-isopropylthieno[2,3-d]pyrimidin-4(3H)-one 1. Combine 6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (1 eq), isopropyl bromide (1.5 eq), K₂CO₃ (2 eq), and TBAB (0.2 eq) in DMF. 2. Heat at 80°C for 12 hr under argon. 3. Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography. Yield: 78–85%[3][7]
Halogenation Reactions
Bromination at the 6-position is feasible but requires careful control:
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Regioselectivity : Bromine in acetic acid at 80°C selectively substitutes the 6-ethyl group’s ortho position .
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Conditions : Excess Br₂ in glacial acetic acid (1:2 molar ratio) under reflux for 1–3 hr achieves >90% conversion .
Comparative Bromination Data :
| Substrate | Conditions | Yield | Product |
|---|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | Br₂, AcOH, 80°C, 1 hr | 95% | 6-Bromo derivative |
| 6-Ethyl analog | Br₂, DCM, 20°C, 4 hr | 87% | 5-Bromo-6-ethyl derivative |
Cross-Coupling Derivatives
Suzuki-Miyaura coupling enables diversification of halogenated intermediates:
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Catalytic system : Pd(PPh₃)₄/Na₂CO₃ in dioxane-water (3:1) at 90°C .
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Scope : Aryl boronic acids install groups like pyridinyl (e.g., 6-ethyl-2-(4-pyridinyl) derivatives) .
Key Example :
text6-Ethyl-2-(4-pyridinyl)-thieno[2,3-d]pyrimidin-4(3H)-one 1. React 6-bromo-2-isopropyl analog with 4-pyridinylboronic acid (1.2 eq). 2. Use Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), dioxane/H₂O (3:1), 90°C, 12 hr. Yield: 62%[5]
Biological Activity and Further Modifications
Derivatives exhibit antimycobacterial activity (e.g., MIC = 8 µg/mL against Mycobacterium tuberculosis) . Functionalization strategies include:
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Acylation : Acetic anhydride/pyridine to protect hydroxyl groups.
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Oxidation : MnO₂ in acetone to convert thioethers to sulfones .
Structure-Activity Notes :
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The 6-ethyl group enhances membrane permeability, while the 2-isopropyl moiety reduces metabolic degradation .
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Substitutions at C-4 (e.g., hydroxyl → methoxy) modulate ERα binding affinity .
This compound’s reactivity profile highlights its utility as a scaffold for medicinal chemistry, particularly in antimicrobial and anticancer drug discovery. Experimental protocols emphasize the need for precise temperature control and regioselective bromination to achieve high yields .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit diverse biological activities, including:
- Antimicrobial Properties : Several studies have demonstrated that thienopyrimidines can inhibit the growth of various bacterial strains.
- Anticancer Activity : Some derivatives have shown promise in targeting cancer cells through specific mechanisms.
- Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases.
The structural characteristics of 6-ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one may allow it to exhibit similar biological activities due to its unique substituents.
Synthetic Methods
Synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing precursors with appropriate functional groups to form the thieno[2,3-d]pyrimidine core.
- Functional Group Modifications : Altering substituents on the thienopyrimidinone scaffold to optimize biological activity.
These synthetic routes are critical for developing analogs with enhanced efficacy and specificity for biological targets.
Antimicrobial Activity
A study investigated the antimicrobial effects of various thienopyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.
Anticancer Research
In vitro studies have shown that the compound exhibits cytotoxicity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one | Methyl group at position 6 | Exhibits different biological activity profiles |
| 5-Isopropylthieno[2,3-d]pyrimidin-4(1H)-one | Isopropyl group at position 5 | Potentially distinct pharmacological properties |
| 6-Ethylthieno[2,3-d]pyrimidin-4(1H)-one | Ethyl group at position 6 | Similar synthesis pathway but varied activity |
| 7-Amino-thieno[2,3-d]pyrimidin-4(1H)-one | Amino group at position 7 | Known for enhanced solubility and bioavailability |
This comparative analysis underscores how variations in substituents can lead to significant differences in biological activity and chemical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The thieno[2,3-d]pyrimidin-4(1H)-one scaffold shares similarities with other fused pyrimidinone derivatives. Below is a comparative analysis of key compounds:
Table 1: Comparative Analysis of Thieno/Pyrido Pyrimidinone Derivatives
Key Observations
Core Modifications: Replacing the thieno ring with a pyrido moiety (e.g., pyrido[2,3-d]pyrimidin-4(1H)-one) shifts biological activity from antimicrobial to anticancer applications .
Substituent Effects :
- N-Acetylated Pyrido Moiety : In BET inhibitors, this group is essential for binding to bromodomains, highlighting the role of hydrogen-bond acceptors in selectivity .
- Alkyl/Aryl Groups : Bulky substituents (e.g., isopropyl, naphthalenyl) improve target specificity but may reduce solubility. For example, the 6-ethyl-2-isopropyl substitution in the target compound balances lipophilicity and steric effects .
Synthetic Routes: Microwave-assisted synthesis (e.g., in and ) offers higher yields (>90%) compared to conventional methods, reducing reaction times .
Research Findings and Implications
- Antimicrobial Activity: Thieno[2,3-d]pyrimidin-4(1H)-one derivatives with carboxamide or thioxo groups exhibit broad-spectrum antimicrobial effects, likely via disruption of bacterial cell wall synthesis .
- Antitumor Potential: The target compound’s ethyl and isopropyl groups may enhance intercalation into DNA or inhibit topoisomerases, analogous to psoralen derivatives .
- Selectivity Challenges: While pyrido-thieno derivatives () show BET-BDII selectivity, the target compound’s simpler structure may lack such precision, necessitating further SAR studies .
Biological Activity
6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities and therapeutic applications. The unique structural characteristics of this compound, including the thieno ring fused with a pyrimidine structure, suggest diverse biological interactions and reactivity profiles.
The molecular formula of this compound is C12H14N2OS, with a molecular weight of approximately 238.32 g/mol. The presence of ethyl and isopropyl groups at specific positions influences its chemical reactivity and biological interactions.
Biological Activities
Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit a variety of biological activities, including:
- Antimicrobial Activity : Studies suggest that this compound may possess significant antimicrobial properties, making it a candidate for further investigation in treating infections.
- Antitubercular Potential : Preliminary studies have indicated its potential as an antitubercular agent, which could be significant given the global burden of tuberculosis.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also exhibit anticancer properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Below is a comparison table highlighting similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one | Methyl group at position 6 | Exhibits different biological activity profiles |
| 5-Isopropylthieno[2,3-d]pyrimidin-4(1H)-one | Isopropyl group at position 5 | Potentially distinct pharmacological properties |
| 6-Ethylthieno[2,3-d]pyrimidin-4(1H)-one | Ethyl group at position 6 | Similar synthesis pathway but varied activity |
| 7-Amino-thieno[2,3-d]pyrimidin-4(1H)-one | Amino group at position 7 | Known for enhanced solubility and bioavailability |
Investigating the interactions of this compound with various biological targets is essential for understanding its mechanism of action. Techniques such as molecular docking studies and enzyme inhibition assays can elucidate how this compound interacts with specific proteins or enzymes involved in disease pathways.
Case Studies
Research studies have explored the biological activity of thienopyrimidine derivatives:
- Antimicrobial Studies : A study demonstrated that derivatives similar to this compound exhibited effective inhibition against various bacterial strains.
- Anticancer Research : In vitro studies indicated that certain thienopyrimidine compounds inhibited cancer cell lines effectively, suggesting potential pathways for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4(1H)-one, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of thieno[2,3-d]pyrimidin-4(1H)-one can be prepared by reacting substituted aldehydes with aminopyrimidinones under acidic or basic conditions. Microwave-assisted synthesis (40–120°C, 15–60 min) has been shown to improve yield and reduce side products compared to conventional heating . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming substituent positions and ring connectivity. For example, the ethyl and isopropyl groups can be identified via splitting patterns in ¹H NMR (δ 1.2–1.4 ppm for ethyl CH3; δ 1.3–1.5 ppm for isopropyl CH3). Infrared (IR) spectroscopy confirms functional groups like C=O (1650–1700 cm⁻¹) and C-S (600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer : For anti-inflammatory activity, COX-1/COX-2 inhibition assays using human recombinant enzymes (e.g., colorimetric kits with indomethacin as a positive control) are standard. IC50 values should be calculated using dose-response curves (0.1–100 µM range). Antimicrobial screening follows CLSI guidelines via broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi). Antioxidant activity can be assessed via DPPH radical scavenging (IC50 comparison with ascorbic acid) .
Advanced Research Questions
Q. How do structural modifications at the 2-isopropyl and 6-ethyl positions influence selectivity for mPGES-1 versus COX-2?
- Methodological Answer : Structure-activity relationship (SAR) studies indicate that bulky substituents at the 2-position (e.g., isopropyl) enhance mPGES-1 inhibition by occupying a hydrophobic pocket, while smaller groups (e.g., methyl) favor COX-2 binding. The 6-ethyl group may improve metabolic stability but reduce solubility. To test selectivity, use mPGES-1 enzymatic assays (human recombinant enzyme, LC-MS/MS detection of PGE2) and COX-2 fluorescence polarization assays. Computational docking (AutoDock Vina, PDB: 5FW5 for mPGES-1) can predict binding modes .
Q. What experimental strategies resolve discrepancies in reported IC50 values for COX-2 inhibition across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:
- Using identical enzyme sources (e.g., human recombinant COX-2 vs. ovine COX-2).
- Controlling pre-incubation time (5–15 min) and substrate (arachidonic acid) concentration (5–10 µM).
- Validating with reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).
- Statistical analysis via ANOVA to account for inter-lab variability .
Q. What are the toxicological and ecological safety profiles of this compound, and how are they assessed?
- Methodological Answer : Acute toxicity is evaluated via OECD Guideline 423 (oral administration in rodents, 14-day observation). Ecotoxicity testing includes Daphnia magna immobilization (EC50, 48 hr) and algal growth inhibition (OECD 201). Metabolite profiling (LC-HRMS) identifies persistent or bioaccumulative derivatives. Safety data sheets (SDS) must include handling precautions (glove boxes, fume hoods) and waste disposal guidelines (incineration at >1000°C) .
Q. How can microwave-assisted synthesis improve yield and scalability compared to traditional methods?
- Methodological Answer : Microwave irradiation (100–150 W, 80–120°C) reduces reaction time from hours to minutes by enhancing thermal efficiency. For example, cyclocondensation of 2-aminothiophene derivatives with β-keto esters under microwave conditions achieves >80% yield vs. 50–60% with conventional heating. Scalability is validated via continuous-flow reactors (residence time 5–10 min) with in-line UV monitoring to track reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
